molecular formula C11H19NO5 B3001235 1-[(tert-butoxy)carbonyl]-3-ethoxyazetidine-3-carboxylicacid CAS No. 2288591-33-1

1-[(tert-butoxy)carbonyl]-3-ethoxyazetidine-3-carboxylicacid

Cat. No.: B3001235
CAS No.: 2288591-33-1
M. Wt: 245.275
InChI Key: VLBJFRXQQPRLMV-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-3-ethoxyazetidine-3-carboxylicacid is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-butoxy)carbonyl]-3-ethoxyazetidine-3-carboxylicacid typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of flow microreactor systems has been explored to make the process more efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-[(tert-butoxy)carbonyl]-3-ethoxyazetidine-3-carboxylicacid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine .

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-ethoxyazetidine-3-carboxylicacid involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing it from reacting under certain conditions. The Boc group can be removed under acidic conditions, releasing the free amine, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Uniqueness: 1-[(tert-butoxy)carbonyl]-3-ethoxyazetidine-3-carboxylicacid is unique due to its specific combination of the Boc protecting group and the azetidine ring, which provides distinct reactivity and stability under various conditions. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

3-ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-5-16-11(8(13)14)6-12(7-11)9(15)17-10(2,3)4/h5-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBJFRXQQPRLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2288591-33-1
Record name 1-[(tert-butoxy)carbonyl]-3-ethoxyazetidine-3-carboxylic acid
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